molecular formula C8H7BrClNO2 B8438075 Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate

Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate

Cat. No.: B8438075
M. Wt: 264.50 g/mol
InChI Key: SVNSVVSMMKBGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group and a chloro group attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloroisonicotinate. One common method includes the reaction of methyl 6-chloroisonicotinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The chloro group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is unique due to the presence of both bromomethyl and chloro groups on the isonicotinic acid methyl ester.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

SVNSVVSMMKBGTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)CBr

Origin of Product

United States

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